molecular formula C9H8FNO2 B1586006 3-(4-Fluorophenyl)-3-oxopropanamide CAS No. 671188-82-2

3-(4-Fluorophenyl)-3-oxopropanamide

Cat. No. B1586006
M. Wt: 181.16 g/mol
InChI Key: OCMBRGOMXXXXHT-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluorophenyl)-3-oxopropanamide” is an amide derivative with a fluorophenyl group. Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom. The 4-fluorophenyl group is a phenyl ring (a derivative of benzene) with a fluorine atom attached at the 4th position .


Molecular Structure Analysis

The molecular structure of this compound would consist of a three-carbon backbone (the 3-oxopropane part) with an amide functional group at one end and a 4-fluorophenyl group at the other. The fluorine atom on the phenyl ring would likely have an impact on the electronic properties of the molecule, potentially affecting its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data for this compound, we can only make general predictions based on its structure .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a compound closely related to 3-(4-Fluorophenyl)-3-oxopropanamide, has demonstrated potential as a neurokinin-1 (NK1) receptor antagonist. This compound exhibits high affinity and oral activity, suggesting its utility in clinical contexts like emesis (vomiting) and depression (Harrison et al., 2001).

Acetylcholinesterase Inhibition

Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate, a molecule structurally similar to 3-(4-Fluorophenyl)-3-oxopropanamide, has shown potent acetylcholinesterase inhibition properties. This suggests its potential use in treating conditions like Alzheimer's disease. A bioanalytical method for quantitative measurement of this molecule has been developed, supporting further drug development (Nemani et al., 2018).

Met Kinase Inhibition

N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, an analogue of 3-(4-Fluorophenyl)-3-oxopropanamide, has been identified as a selective and orally efficacious inhibitor of the Met kinase superfamily. This discovery is significant for cancer therapy, as it showed complete tumor stasis in preclinical tests (Schroeder et al., 2009).

Crystal Structure Analysis

The crystal structure of N-(3-Chloropropionyl)-N′-(4-fluorophenyl)thiourea, a compound related to 3-(4-Fluorophenyl)-3-oxopropanamide, has been elucidated. This research contributes to understanding the molecular configuration and potential interaction sites for biological activity (Ismail & Yamin, 2009).

Synthesis of Key Intermediates

3-(4-Fluorophenyl)-3-oxopropanamide serves as a key intermediate in the synthesis of Blonanserin, a new antipsychotic drug. The synthesis method provides insights into potential large-scale production of Blonanserin, highlighting the importance of such intermediates in pharmaceutical manufacturing (Shi-yan et al., 2011).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting reactivity or bioactivity, it could be studied further for potential use in synthesis or as a pharmaceutical .

properties

IUPAC Name

3-(4-fluorophenyl)-3-oxopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-7-3-1-6(2-4-7)8(12)5-9(11)13/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMBRGOMXXXXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384475
Record name 3-(4-fluorophenyl)-3-oxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-3-oxopropanamide

CAS RN

671188-82-2
Record name 3-(4-fluorophenyl)-3-oxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Mtat, T Yangui, R Touati, T Guerfel… - Journal of Chemical …, 2015 - researchgate.net
Practical, stereoselective synthetic methods were applied to the preparation of a series of ten chiral β-keto amides. The antimicrobial activity of these compounds with respect to S. …
Number of citations: 1 www.researchgate.net
YF Chen, YC Lin, PK Huang, HC Chan, SC Kuo… - Bioorganic & medicinal …, 2013 - Elsevier
Novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives 12a–n were designed and prepared through an intramolecular cyclization reaction and evaluated for in …
Number of citations: 46 www.sciencedirect.com

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